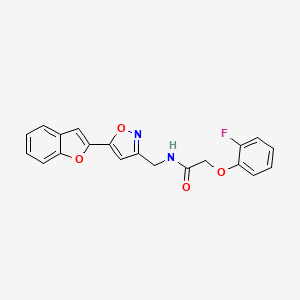

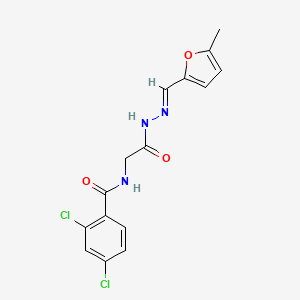

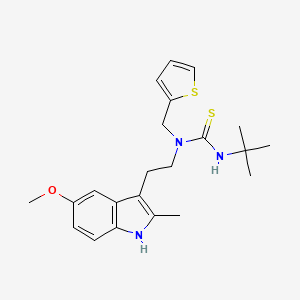

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic molecule that likely contains a benzofuran moiety, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related compounds have been studied.

Synthesis Analysis

The synthesis of related compounds, such as 2-benzofuran-2-ylacetamides, has been reported using a cascade reaction approach. This method involves a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization. Starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, the process utilizes catalytic amounts of PdI2, PPh3, and KI. This approach is based on the concept of sequential homobimetallic catalysis, where two different complexes of the same metal in different oxidation states promote two catalytic cycles in sequence .

Molecular Structure Analysis

The molecular structure of compounds in the benzofuran and benzisoxazole series can be established using various spectroscopic techniques. For instance, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was confirmed by elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry . These techniques are essential for determining the structure of complex organic molecules, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involving benzofuran and benzisoxazole derivatives can be quite diverse due to the reactivity of these heterocycles. The presence of reactive groups such as chloromethyl and amino groups in these compounds opens up possibilities for further functionalization. For example, the synthesis of 3,5-disubstituted benzoxazoles can be achieved using N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide as a precursor . This suggests that similar strategies could be applied to synthesize derivatives of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine, for instance, can affect the lipophilicity and metabolic stability of the molecule. The heterocyclic components like benzofuran and isoxazole rings can contribute to the compound's electronic properties and reactivity. Although the specific properties of this compound are not detailed in the provided papers, the methodologies used for related compounds can be applied to deduce its properties. Spectroscopic techniques, as mentioned earlier, are crucial for this analysis .

Scientific Research Applications

Anti-inflammatory Activity : Some derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity : Research has shown that certain compounds structurally related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide exhibit antimicrobial properties. For instance, novel N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides and N-(3-methyl-4-R-isoxazol-5-yl)-2-(2-R1-4-R2-phenoxyacetamido) benzamides demonstrated enhanced antimycotic activity against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).

Anticonvulsant Properties : A study on benzofuran-acetamide scaffolds revealed potential anticonvulsant activity. N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives demonstrated the ability to prevent seizure spread at low doses in animal models, suggesting their potential as anticonvulsant agents (Shakya et al., 2016).

Anticancer Activity : Research on compounds with similar structures to this compound has shown potential anticancer properties. A study on 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives demonstrated in vitro cytotoxic activity on HeLa cell lines, indicating their potential as anticancer agents (Bhalgat et al., 2011).

properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4/c21-15-6-2-4-8-17(15)25-12-20(24)22-11-14-10-19(27-23-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNAFQAIQUPLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)